3-fluoro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide
Description
This compound features a benzamide core substituted with a fluorine atom at the 3-position and a 1,3-thiazol-2-yl group attached to the nitrogen. The thiazole ring is further substituted at the 4-position with a 4-methoxy-3-methylphenyl moiety. Its molecular formula is C₁₈H₁₆FN₂O₂S (calculated molecular weight: 343.4 g/mol).
Properties
IUPAC Name |
3-fluoro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-11-8-12(6-7-16(11)23-2)15-10-24-18(20-15)21-17(22)13-4-3-5-14(19)9-13/h3-10H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMFZTMQNBEFIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-fluoro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C18H15FN2O2S
- Molecular Weight : 342.39 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways. The thiazole moiety is known to enhance the compound's affinity for certain protein targets, particularly kinases involved in cancer proliferation and survival.
Structure-Activity Relationship (SAR)
Research indicates that the presence of electron-donating groups, such as methoxy and methyl, on the phenyl ring significantly enhances the compound's cytotoxicity against various cancer cell lines. The thiazole ring contributes to the overall potency by stabilizing interactions with target proteins.
Antitumor Activity
Several studies have evaluated the antitumor potential of thiazole derivatives, including this compound. For instance:
- IC50 Values : Compounds similar in structure have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating significant cytotoxic activity .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | HT29 |
Kinase Inhibition
This compound has been investigated as a potential RET kinase inhibitor. In vitro assays demonstrated that derivatives containing similar structural features effectively inhibited RET kinase activity and reduced cell proliferation in RET-driven cancers .
Study on Anticancer Activity
In a recent study, a series of thiazole derivatives were synthesized and evaluated for their anticancer properties. Among these, compounds with similar structural characteristics to this compound exhibited promising results:
- Results : The compounds displayed significant growth inhibition in cell lines such as J774A.1 macrophages and HT29 colorectal cancer cells.
Immunomodulatory Effects
Another investigation highlighted the immunomodulatory potential of thiazole-containing compounds. The study found that certain analogues could enhance immune responses while exhibiting cytotoxic effects against tumor cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
4-Fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Structure : Differs by the absence of the 3-methyl group on the phenyl ring.
- Molecular Weight : 328.36 g/mol .
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
- Structure : Substitutes fluorine with chlorine and adds a nitro group at the 2-position of the benzamide.
- Key Difference : The electron-withdrawing nitro group may enhance electrophilic interactions but could reduce metabolic stability due to increased reactivity .
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
- Structure: Replaces the fluorine atom with a phenoxy group.
- Biological Activity: Demonstrated 129.23% efficacy in plant growth modulation, suggesting that bulky substituents (e.g., phenoxy) may enhance activity in specific biological contexts .
Substituent Variations on the Thiazole Ring
3-Fluoro-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]benzamide (TTFB)
- Structure : Replaces the 4-methoxy-3-methylphenyl group with a tert-butyl moiety.
- Molecular Weight : 278.345 g/mol .
- Key Difference : The tert-butyl group introduces significant steric hindrance, which may impede binding to flat receptor pockets compared to the planar phenyl group in the target compound.
3-Fluoro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzenesulfonamide
- Structure : Substitutes the phenyl ring with a furan and replaces benzamide with sulfonamide.
Heterocyclic and Pharmacophore Modifications
N-[4-(3-Oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,3-thiazol-2-yl]benzamide (F5254-0161)
- Structure : Incorporates a piperazine-propyl linker with a trifluoromethylphenyl group.
- Computational Data : Glide score of -6.41, indicating strong binding affinity to Class II Transactivator-I (CIITA-I) via hydrogen bonds with GLY423 and ARG615 .
- Key Difference : The extended piperazine chain introduces flexibility and basicity, which may improve solubility but complicate synthetic accessibility compared to the target compound.
N-[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
Data Table: Structural and Functional Comparison
Key Findings and Implications
Methoxy groups donate electrons, stabilizing the thiazole ring .
Steric Influence : Bulky substituents (e.g., tert-butyl) reduce binding to sterically constrained receptors, whereas planar aromatic groups (e.g., phenyl) favor π-π interactions .
Synthetic Complexity : Compounds with extended linkers (e.g., F5254-0161) require multi-step syntheses, whereas simpler analogs like the target compound may offer scalability advantages .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
